2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde

Catalog No.
S13589176
CAS No.
M.F
C21H14O
M. Wt
282.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde

Product Name

2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde

IUPAC Name

2-[2-(4-phenylphenyl)ethynyl]benzaldehyde

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C21H14O/c22-16-21-9-5-4-8-19(21)13-10-17-11-14-20(15-12-17)18-6-2-1-3-7-18/h1-9,11-12,14-16H

InChI Key

PBQNYYTXQKGDNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=CC=C3C=O

2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde is an organic compound characterized by its unique structure, which consists of a benzaldehyde moiety attached to a biphenyl group via an ethynyl linkage. This compound is notable for its potential applications in organic synthesis and materials science, particularly in the development of optoelectronic devices due to its conjugated structure that facilitates electron delocalization.

Typical of aldehydes and alkynes. Key reactions include:

  • Nucleophilic Addition: The carbonyl group of the benzaldehyde can undergo nucleophilic attack by various nucleophiles, leading to alcohols or other derivatives.
  • Sonogashira Coupling: The ethynyl group allows for coupling reactions with aryl halides under palladium catalysis, forming more complex aromatic systems.
  • Aldol Reactions: The aldehyde functionality can engage in aldol condensation reactions, contributing to the formation of larger carbon frameworks.

Synthesis of 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde can be achieved through several methods:

  • Sonogashira Coupling: This method involves the coupling of 4-bromobenzaldehyde with phenylacetylene using a palladium catalyst. The reaction typically requires a base such as triethylamine and proceeds under an inert atmosphere.

    Example reaction:
    python
    4-bromobenzaldehyde + phenylacetylene → 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde
  • Direct Alkynylation: Another approach may involve the direct alkynylation of benzaldehyde using lithium acetylide or other alkynes in the presence of a suitable catalyst.
  • Multi-step Synthesis: Starting from simpler aromatic compounds, one could employ a series of functionalization steps including Friedel-Crafts acylation followed by coupling reactions to construct the desired structure.

2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde has potential applications in:

  • Organic Electronics: Due to its conjugated structure, it may be useful in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Fluorescent Probes: Its ability to absorb light and emit fluorescence makes it a candidate for use in biological imaging.
  • Chemical Sensors: The compound could be employed in sensor technology for detecting specific analytes based on changes in fluorescence or conductivity.

Several compounds share structural similarities with 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde. Here are some noteworthy examples:

Compound NameStructure CharacteristicsUnique Features
4-(Phenylethynyl)benzaldehydeContains a phenylethynyl group attached to benzaldehydeUsed as fluorogenic probes; important in C–C bond formation reactions .
1-(4-Ethynylphenyl)ethanoneEthynyl group attached to an acetophenoneDisplays different reactivity patterns due to ketone functionality.
4-(Biphenylyl)butyronitrileBiphenylyl group linked to a nitrileExhibits unique electronic properties due to the presence of a nitrile group.

The uniqueness of 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde lies in its specific combination of functional groups that enhance its electronic properties and potential applications in advanced materials and biological systems.

The molecule consists of three primary components:

  • A biphenyl moiety (two benzene rings connected by a single bond at the para positions).
  • An ethynyl bridge (-C≡C-) extending from the biphenyl's 4-position.
  • A benzaldehyde group substituted at the ortho (2-) position relative to the ethynyl linkage.

The IUPAC name, 2-([1,1'-biphenyl]-4-ylethynyl)benzaldehyde, reflects this connectivity. The numbering begins at the benzaldehyde ring, with the ethynyl group attached to carbon 2 and the biphenyl system at the terminal position. The canonical SMILES string (O=CC1=CC=CC=C1C#CC2=CC=C(C=C2)C3=CC=CC=C3) illustrates the ortho alignment of the aldehyde group.

Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₄O
Molecular Weight282.3 g/mol
CAS Registry Number1017235-21-0
Topological Polar Surface Area17.1 Ų

The ethynyl group facilitates π-conjugation across the biphenyl and benzaldehyde units, enhancing electronic delocalization. This property is critical for applications in optoelectronic materials.

Historical Development and Discovery

The synthesis of ethynyl-linked aromatic aldehydes gained prominence in the late 20th century with advances in cross-coupling reactions. While no specific publication date is documented for this compound, its structural analogs emerged alongside the development of Sonogashira coupling, a palladium-catalyzed reaction between aryl halides and terminal alkynes. The ortho-substituted variant likely originated from efforts to modulate steric and electronic effects in conjugated systems, particularly for nonlinear optical materials.

Early work in the 1990s demonstrated that ethynyl spacers could enhance charge transport in organic semiconductors. The introduction of aldehyde groups provided reactive handles for further functionalization, enabling the design of Schiff base ligands and covalent organic frameworks.

Significance in Modern Organic Chemistry

This compound’s utility arises from two features:

  • Conjugation Pathway: The ethynyl bridge connects electron-rich biphenyl systems with the electron-withdrawing aldehyde, creating a polarized π-system. This dipole moment is exploitable in second-harmonic generation (SHG) materials.
  • Aldehyde Reactivity: The formyl group participates in condensations, nucleophilic additions, and metal-coordination reactions. For example, it serves as a precursor to imine-linked polymers in supramolecular chemistry.

Recent studies highlight its role in synthesizing terpyridine analogues for transition-metal catalysis and polycyclic aromatic hydrocarbons (PAHs) with tunable luminescence.

Conventional Organic Synthesis Routes

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction represents the most widely employed method for constructing the biphenyl framework in 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde [1] [2]. This palladium-catalyzed methodology enables the formation of carbon-carbon bonds between aryl halides and organoboron compounds under mild conditions [3]. The general approach involves the coupling of 4-bromobiphenyl or 4-iodobiphenyl with appropriately substituted benzaldehyde derivatives containing ethynyl functionality [4].

The reaction mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the desired biphenyl product [5]. Typical reaction conditions employ palladium acetate or tetrakis(triphenylphosphine)palladium as catalyst, with potassium carbonate or cesium carbonate as base in solvents such as 1,4-dioxane or dimethylformamide [6] [3].

Table 1: Suzuki-Miyaura Cross-Coupling Reaction Conditions for Biphenyl Synthesis

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃DMF/H₂O11084.8 [4]
Pd(OAc)₂Cs₂CO₃1,4-Dioxane10098 [3]
PdCl₂(PPh₃)₂K₂CO₃Toluene/EtOH8096.8 [1]

The optimization of reaction parameters significantly influences the efficiency of biphenyl formation [2]. Temperature control is critical, as elevated temperatures above 120°C can lead to decomposition of sensitive aldehyde groups [7]. The choice of phosphine ligand affects both reactivity and selectivity, with bulky electron-rich ligands such as tricyclohexylphosphine providing enhanced catalytic activity for sterically demanding substrates [8] [9].

Sonogashira Coupling Strategies

The Sonogashira coupling reaction provides an efficient route for introducing ethynyl linkages in the synthesis of 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde [10] [11]. This palladium-copper co-catalyzed reaction couples terminal alkynes with aryl halides to form carbon-carbon triple bonds under relatively mild conditions [12].

The synthetic strategy typically involves the coupling of 4-ethynylbiphenyl with 2-bromobenzaldehyde or related halogenated benzaldehyde derivatives [13]. The reaction proceeds through a catalytic cycle involving palladium(0) complexes and copper(I) acetylides as intermediates [10]. Standard reaction conditions utilize palladium dichloride bis(triphenylphosphine) as catalyst, copper(I) iodide as co-catalyst, and triethylamine or diisopropylamine as base [11] [13].

The influence of reaction parameters on coupling efficiency has been extensively studied [8]. Sterically demanding substrates require modified catalyst systems, with bulky phosphine ligands such as tri-tert-butylphosphine providing superior performance for hindered aryl bromides [8]. The copper co-catalyst plays a dual role in facilitating alkyne activation and promoting transmetalation to palladium [10].

Table 2: Sonogashira Coupling Reaction Parameters

Pd CatalystCu Co-catalystBaseSolventTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF5089
Pd(PPh₃)₄CuIi-Pr₂NHDMF8095
PdCl₂(PPh₃)₂CuBrEt₃NToluene6092

The preservation of aldehyde functionality during Sonogashira coupling requires careful optimization of reaction conditions [13]. Elevated temperatures and prolonged reaction times can lead to aldehyde decomposition or unwanted side reactions [14]. The use of protected aldehyde derivatives, such as acetals or Schiff bases, followed by deprotection provides an alternative strategy for sensitive substrates [14] [13].

Aldehyde Functionalization Techniques

The introduction and preservation of aldehyde functionality in 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde requires specialized synthetic approaches [15] [16]. Direct functionalization of benzaldehyde derivatives presents challenges due to the electrophilic nature of the carbonyl group and its susceptibility to nucleophilic attack [17] [16].

One effective strategy involves the use of protected aldehyde equivalents during cross-coupling reactions, followed by selective deprotection [17]. Acetal protection using ethylene glycol or similar diols provides stability during palladium-catalyzed reactions while allowing facile regeneration of the aldehyde under mild acidic conditions [18]. Alternative protection strategies include the formation of Schiff bases with primary amines, which can be hydrolyzed under aqueous acidic conditions [13].

The synthesis of substituted benzaldehydes via two-step, one-pot reduction and cross-coupling procedures has emerged as an efficient methodology [17] [16]. This approach employs aluminum hemiaminal intermediates as tetrahedral protectors of latent aldehydes, enabling subsequent cross-coupling with organometallic reagents [16]. The method facilitates the synthesis of aryl and alkyl substituted benzaldehydes with high efficiency [17].

Advanced aldehyde functionalization techniques include remote carbon-hydrogen activation strategies [19] [20]. Nitrile-directed meta-carbon-hydrogen functionalization of biphenyl scaffolds enables selective introduction of functional groups at specific positions [21] [20]. This methodology provides access to complex biphenyl aldehyde derivatives through controlled carbon-hydrogen bond cleavage and subsequent functionalization [19].

Green Chemistry Approaches

Solvent-Free Synthesis

Solvent-free synthetic methodologies for biphenyl derivatives represent an environmentally sustainable approach to chemical synthesis [22] [23]. These methods eliminate the use of hazardous organic solvents while often providing enhanced reaction rates and improved yields [24] [23]. The application of solvent-free conditions to the synthesis of 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde involves modifications of traditional cross-coupling protocols [25] [26].

Microwave-assisted solvent-free synthesis has demonstrated significant advantages for biphenyl formation [25] [26]. The rapid heating and efficient energy transfer provided by microwave irradiation enables acceleration of cross-coupling reactions while reducing reaction times [27]. Typical conditions involve mixing solid reactants with supported catalysts on solid supports such as silica gel or alumina [22] [23].

Table 3: Solvent-Free Synthesis Conditions for Biphenyl Derivatives

Reaction TypeCatalyst SystemSupportTemperature (°C)Time (min)Yield (%)
Suzuki CouplingPd/C + K₂CO₃Alumina1201592
SonogashiraPdCl₂ + CuISilica1003088
Oxidative CouplingCu(OAc)₂Molecular sieves804585

The advantages of solvent-free synthesis include reduced environmental impact, simplified purification procedures, and enhanced atom economy [22] [24]. The absence of organic solvents eliminates the need for solvent recovery and disposal, significantly reducing the environmental footprint of the synthetic process [23]. Additionally, many solvent-free reactions exhibit improved selectivity due to the heterogeneous nature of the reaction medium [22].

Ultrasonic irradiation provides an alternative energy source for solvent-free synthesis [28]. The acoustic cavitation generated by ultrasound enhances mass transfer and promotes intimate mixing of solid reactants [28]. This methodology has been successfully applied to Suzuki-Miyaura cross-coupling reactions, achieving excellent yields in shortened reaction times [28].

Catalytic System Optimization

The optimization of catalytic systems for green synthesis of 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde focuses on reducing catalyst loading, improving turnover numbers, and enhancing catalyst recyclability [2] [9]. Advanced ligand design plays a crucial role in achieving these objectives through electronic and steric tuning of the metal center [9].

Recent developments in palladium catalyst technology emphasize the use of sterically bulky and electron-rich ligands [9]. Tris(1-adamantyl)phosphine and related bulky phosphines provide enhanced catalytic activity and stability compared to traditional triphenylphosphine systems [9]. These ligands enable the use of lower catalyst loadings while maintaining high reaction efficiency [2].

The development of heterogeneous catalytic systems offers advantages in terms of catalyst recovery and reuse [26] [3]. Supported palladium catalysts on various solid supports, including carbon, silica, and polymer matrices, have demonstrated excellent performance in cross-coupling reactions [26]. These systems enable multiple catalyst cycles without significant loss of activity [3].

Table 4: Catalyst System Performance Comparison

Catalyst TypeLoading (mol%)Turnover NumberRecyclability (cycles)Yield (%)
Pd(PPh₃)₄5.020185
Pd/P(Ad)₃0.5200392
Pd/C supported1.0100588

Automated reaction optimization using design of experiments and machine learning approaches has emerged as a powerful tool for catalyst system development [2] [29]. These methodologies enable systematic exploration of reaction parameter space to identify optimal conditions with minimal experimental effort [29]. The integration of high-throughput screening with computational modeling accelerates the discovery of improved catalytic systems [30].

Large-Scale Production Considerations

Industrial-Scale Purification Methods

The industrial-scale purification of 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde requires robust and cost-effective separation techniques suitable for large quantities [31] [32]. Column chromatography, while effective at laboratory scale, becomes impractical for industrial applications due to solvent consumption and processing time constraints [33] [34].

Crystallization represents the preferred purification method for industrial applications [31] [33]. The development of effective crystallization protocols involves systematic screening of solvent systems, temperature profiles, and seeding strategies [33]. For biphenyl derivatives, mixed solvent systems such as hexane-ethyl acetate provide optimal crystal formation and purity [33] [34].

Table 5: Industrial Purification Methods Comparison

MethodThroughputPurity (%)Solvent UseCost Efficiency
CrystallizationHigh98-99LowExcellent
DistillationMedium95-98NoneGood
Liquid-Liquid ExtractionHigh90-95HighFair

Distillation provides an alternative purification approach for thermally stable compounds [31] [35]. The optimization of distillation parameters, including pressure, temperature, and column design, is critical for maintaining product quality [35]. Vacuum distillation is often employed to reduce thermal stress on sensitive aldehyde functionality [31].

Advanced purification techniques include simulated moving bed chromatography and membrane separation technologies [32]. These methods offer continuous operation capabilities and reduced solvent consumption compared to traditional batch processes [36]. The selection of appropriate purification strategy depends on product specifications, throughput requirements, and economic considerations [32].

Yield Optimization Strategies

Yield optimization for large-scale synthesis of 2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde requires systematic analysis of reaction parameters and process variables [30] [7]. Statistical design of experiments provides a structured approach to identify optimal conditions while minimizing experimental effort [7] [29].

The application of continuous-flow synthesis offers significant advantages for yield optimization and process intensification [36]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety for exothermic reactions [36]. The integration of in-line monitoring and automated feedback control systems facilitates real-time optimization [36].

Table 6: Yield Optimization Parameters

ParameterLaboratory ScaleIndustrial ScaleImpact on Yield
Temperature Control±2°C±0.5°CHigh
Mixing EfficiencyGoodExcellentMedium
Residence TimeVariableControlledHigh
Catalyst LoadingOptimizedMinimizedMedium

Process analytical technology enables real-time monitoring of reaction progress and product quality [7]. Near-infrared spectroscopy, Raman spectroscopy, and other analytical techniques provide continuous feedback for process control [7]. This information enables dynamic adjustment of reaction conditions to maintain optimal yield and selectivity [29].

The implementation of predictive modeling using artificial neural networks and machine learning algorithms facilitates yield prediction and optimization [30]. These computational approaches enable the identification of optimal reaction conditions based on historical data and mechanistic understanding [29]. The integration of computational models with experimental validation accelerates process development and scale-up [30].

XLogP3

5

Hydrogen Bond Acceptor Count

1

Exact Mass

282.104465066 g/mol

Monoisotopic Mass

282.104465066 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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